Product packaging for 8-Fluoro-7-methoxyisothiochroman-4-one(Cat. No.:)

8-Fluoro-7-methoxyisothiochroman-4-one

Cat. No.: B8413797
M. Wt: 212.24 g/mol
InChI Key: PAZGCIZONBCNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The field of heterocyclic chemistry is foundational to the development of new therapeutic agents and functional materials. Within this vast domain, sulfur-containing heterocycles represent a significant class of compounds, prized for their unique chemical reactivity and diverse biological activities. The compound 8-Fluoro-7-methoxyisothiochroman-4-one sits (B43327) at the confluence of several key areas of modern medicinal chemistry: the utility of the isothiochroman-4-one core, the strategic use of fluorine to modulate molecular properties, and the influence of methoxy (B1213986) groups on synthetic outcomes and biological interactions. This article explores the chemical context of this specific molecule by examining its constituent parts.

Isothiochroman-4-ones and their isomers, thiochroman-4-ones, are bicyclic sulfur-containing heterocyclic compounds. tandfonline.com This structural framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a versatile core structure that can be modified to interact with a wide range of biological targets. nih.gov Thiochroman-4-ones are extensively used as precursors and intermediates in the synthesis of more complex heterocyclic systems, including pyrazoles, thiazoles, pyridines, and thiazepines. tandfonline.comresearchgate.net

The synthesis of the thiochroman-4-one (B147511) core can be achieved through various methods, such as the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids or the palladium-catalyzed cyclization of precursors. nih.govtandfonline.com The resulting scaffold is not just a synthetic workhorse; its derivatives have shown promising biological activities, including potential as leishmanicidal agents. nih.gov The sulfur atom in the ring, compared to its oxygen analog (chromone), imparts distinct electronic and steric properties that can influence bioactivity and metabolic pathways. nih.govpreprints.org

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design. researchgate.net Fluorine is the most electronegative element and has a van der Waals radius similar to that of hydrogen, allowing it to act as a bioisostere for hydrogen while introducing profound changes to the molecule's electronic properties. tandfonline.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which has significant implications for the metabolic stability of drug candidates. wikipedia.org

Strategically placing a fluorine atom on a molecule can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability. tandfonline.comnih.gov Furthermore, fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups, which affects a molecule's ionization state, solubility, and ability to permeate biological membranes. nih.govacs.org This modulation of physicochemical properties can also enhance a drug's binding affinity to its target protein. nih.gov

Table 1: Key Physicochemical and Pharmacokinetic Effects of Fluorine Substitution
PropertyEffect of Fluorine SubstitutionRationaleReference
Metabolic StabilityIncreasesThe high strength of the C-F bond makes it resistant to enzymatic cleavage, blocking metabolic "soft spots". tandfonline.comnih.gov
Binding AffinityCan increaseFluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. nih.gov
LipophilicityIncreasesFluorine is more lipophilic than hydrogen, which can enhance membrane permeability. nih.gov
pKa (Acidity/Basicity)ModulatesThe strong inductive electron-withdrawing effect of fluorine lowers the pKa of nearby acidic protons and basic amines. nih.govacs.org
ConformationCan alterFluorine substitution can influence molecular conformation through electrostatic interactions. acs.org

The methoxy group (-OCH₃) is another crucial substituent in organic synthesis and medicinal chemistry, exerting a dual electronic influence on aromatic systems. It acts as an electron-withdrawing group via the inductive effect due to the high electronegativity of the oxygen atom. vaia.com Simultaneously, it functions as a powerful electron-donating group through resonance, where the oxygen's lone pairs delocalize into the aromatic π-system. stackexchange.com

In electrophilic aromatic substitution reactions, the resonance effect of the methoxy group is dominant, making it a strong activating group. minia.edu.eg This activation increases the electron density at the ortho and para positions of the benzene (B151609) ring, directing incoming electrophiles to these sites. libretexts.orgmasterorganicchemistry.com This ortho-, para-directing effect is fundamental in controlling the regioselectivity of synthetic reactions, allowing for the precise construction of substituted aromatic compounds. youtube.com While the ortho and para positions are activated, the meta positions are slightly deactivated relative to unsubstituted benzene due to the inductive effect. vaia.com The methoxy group's ability to direct reactions and stabilize intermediates makes it an invaluable tool for synthetic chemists. youtube.com

Table 2: Influence of the Methoxy Group on Aromatic Systems
EffectDescriptionConsequence in SynthesisReference
Electronic NatureElectron-donating by resonance, electron-withdrawing by induction.Overall activating effect on the aromatic ring for electrophilic substitution. vaia.comstackexchange.com
RegioselectivityStrong ortho-, para-director.Directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the methoxy group. libretexts.orgmasterorganicchemistry.com
ReactivityActivates the aromatic ring, making it more reactive towards electrophiles than benzene.Reactions proceed faster and often under milder conditions. libretexts.org
Intermediate StabilizationThe oxygen lone pair can stabilize the positive charge of the arenium ion intermediate through resonance.Lowers the activation energy for ortho and para attack pathways. youtube.com

A review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the isothiochroman-4-one scaffold, fluorine substituents, and methoxy groups—are all well-studied in isolation, their combined effect in this particular arrangement has not been extensively reported.

The motivation for synthesizing and investigating this molecule is therefore prospective and based on the synergistic effects that could arise from this unique combination of functional groups. The isothiochroman-4-one core provides a proven heterocyclic scaffold with potential biological relevance. The fluorine atom at the 8-position could enhance metabolic stability and modulate the electronic properties of the aromatic ring. Concurrently, the methoxy group at the 7-position would influence the regioselectivity of any further synthetic transformations on the aromatic ring and could contribute to target binding. Investigating this compound would allow researchers to explore how these two substituents electronically "tune" the reactivity and properties of the isothiochroman-4-one system, potentially leading to the discovery of new compounds with novel therapeutic or material science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO2S B8413797 8-Fluoro-7-methoxyisothiochroman-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO2S

Molecular Weight

212.24 g/mol

IUPAC Name

8-fluoro-7-methoxy-1H-isothiochromen-4-one

InChI

InChI=1S/C10H9FO2S/c1-13-9-3-2-6-7(10(9)11)4-14-5-8(6)12/h2-3H,4-5H2,1H3

InChI Key

PAZGCIZONBCNEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CSC2)F

Origin of Product

United States

Synthetic Methodologies for 8 Fluoro 7 Methoxyisothiochroman 4 One and Its Analogues

Retrosynthetic Analysis of the 8-Fluoro-7-methoxyisothiochroman-4-one Core Structure

A retrosynthetic analysis of this compound suggests several plausible disconnection points. The isothiochromanone core can be disconnected at the thioether linkage and the bond between the carbonyl carbon and the aromatic ring. This leads to two primary retrosynthetic pathways.

Pathway A involves a late-stage cyclization. The primary disconnection is the C4-C4a bond, which could be formed via an intramolecular Friedel-Crafts acylation of a suitably substituted phenylacetic acid derivative. This precursor would already contain the thioether linkage. Further disconnection of the thioether bond (C1-S) leads to a substituted benzyl halide and a thiol precursor.

Pathway B focuses on the construction of the heterocyclic ring through a cyclization involving the sulfur atom. This could involve an intramolecular reaction of a precursor bearing a thiol group and a suitable electrophilic center on the side chain.

A plausible retrosynthetic pathway is outlined below:

This analysis suggests that the key challenges in the synthesis will be the regioselective introduction of the fluorine and methoxy (B1213986) groups onto the aromatic ring and the efficient construction of the thiochromanone ring system.

Direct and Indirect Fluorination Strategies for Isothiochromanones

The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods, which can be broadly categorized as direct and indirect fluorination strategies.

Direct Fluorination involves the reaction of a pre-formed aromatic ring with a fluorinating agent. Electrophilic fluorinating agents are commonly used for this purpose. The choice of reagent is crucial for achieving the desired regioselectivity and avoiding side reactions.

Fluorinating AgentTypeRemarks
Selectfluor® ElectrophilicA versatile and relatively safe electrophilic fluorinating agent.
N-Fluorobenzenesulfonimide (NFSI) ElectrophilicAnother widely used electrophilic fluorinating agent.
Elemental Fluorine (F₂) ElectrophilicHighly reactive and requires specialized equipment and handling.
Nucleophilic Fluoride Sources (e.g., KF, CsF) NucleophilicTypically used in nucleophilic aromatic substitution (SNAAr) reactions on activated aromatic rings.

Indirect Fluorination involves the introduction of a fluorine atom via a precursor functional group. A common method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, derived from the corresponding aniline.

Given the electronic nature of the substituents on the target molecule, an electrophilic fluorination on a suitably substituted precursor would likely be the preferred method. The directing effects of the existing substituents would need to be carefully considered to achieve the desired C-8 fluorination.

Regioselective Introduction of the Methoxy Group on the Isothiochromanone Framework

The regioselective introduction of a methoxy group onto the aromatic ring is another critical step in the synthesis of this compound. The position of the methoxy group at C-7 is influenced by the directing effects of the other substituents on the ring.

The methoxy group itself is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. organicchemistrytutor.comyoutube.com Conversely, a thioether group is also an ortho-, para-director. The interplay of these directing effects, along with the influence of the carbonyl group in the final isothiochromanone ring (which is a meta-director), must be carefully managed.

A plausible strategy would involve the introduction of the methoxy group at an early stage of the synthesis, on a precursor that allows for the desired regioselectivity. For example, starting with a substituted toluene derivative, the methoxy group could be introduced via nucleophilic aromatic substitution on an activated ring or through a metal-catalyzed cross-coupling reaction.

The directing effects of common substituents are summarized in the table below:

SubstituentDirecting EffectActivating/Deactivating
-OCH₃ (Methoxy) Ortho, ParaActivating
-SR (Thioether) Ortho, ParaActivating
-F (Fluoro) Ortho, ParaDeactivating
-C=O (Carbonyl) MetaDeactivating

Cyclization Reactions for Constructing the Thiochromanone Ring System

The construction of the isothiochromanone ring is a key step in the synthesis. Several cyclization strategies can be employed to form this heterocyclic system.

One of the most common methods is the intramolecular Friedel-Crafts acylation . This reaction involves the cyclization of a phenylacetic acid derivative bearing a thioether linkage in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. The success of this reaction depends on the activation of the aromatic ring and the absence of competing side reactions.

Another approach is through radical cyclization . This method involves the generation of a radical species that undergoes an intramolecular cyclization to form the ring system. For instance, a radical can be generated on the side chain, which then attacks the aromatic ring.

Intramolecular thiol-ene reactions represent another potential route. This "click" reaction involves the intramolecular addition of a thiol to an alkene, which can be a highly efficient method for forming heterocyclic rings.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider for each step of the synthesis include:

Catalyst: The choice of catalyst can significantly impact the reaction rate and selectivity. For example, in a Friedel-Crafts acylation, the strength and amount of the acid catalyst need to be carefully controlled.

Solvent: The solvent can influence the solubility of reactants, the reaction rate, and the stability of intermediates.

Temperature: The reaction temperature affects the rate of reaction and can influence the selectivity between competing pathways.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation and minimize byproduct formation.

Purity of Reagents: The use of high-purity starting materials and reagents is critical for achieving a high yield of the desired product.

A systematic approach, such as a design of experiments (DoE) methodology, could be employed to efficiently optimize the reaction conditions for the key steps in the synthesis.

Stereoselective Synthesis Approaches to Isothiochromanone Derivatives (if applicable to this compound class)

While this compound itself is an achiral molecule, the isothiochromanone scaffold can possess stereocenters, leading to chiral derivatives. For instance, substitution at the C-1 or C-3 position can introduce chirality.

The stereoselective synthesis of such derivatives can be achieved through several approaches:

Use of Chiral Starting Materials: Starting from a chiral precursor can lead to the formation of a single enantiomer of the final product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. This is a highly efficient method for generating enantiomerically enriched products.

For the isothiochromanone class of compounds, stereoselective reductions of the carbonyl group or asymmetric alkylations at the α-position to the carbonyl are common strategies to introduce chirality.

Synthesis of Structurally Related Isothiochromanone Analogues for Comparative Chemical Studies

The synthesis of structurally related analogues of this compound is important for establishing structure-activity relationships (SAR) in medicinal chemistry studies. By systematically modifying the substituents on the aromatic ring and the heterocyclic core, researchers can probe the chemical and biological properties of these molecules.

The synthetic routes developed for the parent compound can often be adapted to synthesize a library of analogues. For example, by using different starting materials with varying substituents, a range of derivatives can be prepared.

Analogue TypeSynthetic Modification
Positional Isomers Altering the position of the fluoro and methoxy groups on the aromatic ring.
Halogen Analogues Replacing the fluorine atom with other halogens (Cl, Br, I).
Alkoxy Analogues Varying the alkoxy group (e.g., ethoxy, propoxy).
Heterocyclic Core Modifications Introducing substituents on the isothiochromanone ring or replacing the sulfur atom with other heteroatoms.

The synthesis and biological evaluation of these analogues can provide valuable insights into the key structural features required for a desired biological activity.

Chemical Reactivity and Mechanistic Studies of 8 Fluoro 7 Methoxyisothiochroman 4 One

Reactivity of the Thiochromanone Moiety under Various Chemical Conditions

The isothiochromanone scaffold is a versatile platform for a range of chemical transformations, primarily centered around the carbonyl group, the sulfur atom, and the aromatic ring.

The carbonyl group at the 4-position of the isothiochroman-4-one ring is a key site for nucleophilic attack. Due to the polarization of the carbon-oxygen double bond, the carbonyl carbon is electrophilic and susceptible to addition reactions. wikipedia.orgmasterorganicchemistry.com A variety of nucleophiles can add to this carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. libretexts.org

Common nucleophilic addition reactions at the carbonyl carbon include:

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. libretexts.org

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl group, forming a new carbon-carbon bond and, after workup, a tertiary alcohol.

Cyanide Addition: The addition of a cyanide ion (from a source like HCN or KCN) leads to the formation of a cyanohydrin. libretexts.org

While direct nucleophilic aromatic substitution on the phenyl ring is generally difficult, it can be facilitated by the presence of strong electron-withdrawing groups.

The benzene (B151609) ring of the isothiochromanone system can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions is directed by the combined electronic effects of the existing substituents: the 8-fluoro group, the 7-methoxy group, and the annulated thioether-containing ring. The rate-determining step of this reaction is the attack of the aromatic ring on the electrophile, which disrupts the aromaticity and forms a carbocation intermediate. masterorganicchemistry.com

Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

The positions of substitution will be determined by the directing effects of the fluoro and methoxy (B1213986) groups, which are discussed in more detail in section 3.2.1.

The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) through several methods, including:

Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) in the presence of a strong acid. libretexts.orgmasterorganicchemistry.com

Wolff-Kishner Reduction: Involving the formation of a hydrazone followed by treatment with a strong base at high temperatures. libretexts.orgmasterorganicchemistry.com

Thioacetal Reduction: Conversion of the carbonyl to a thioacetal followed by hydrogenolysis with Raney nickel. libretexts.org

These reductions provide a pathway to modify the isothiochromanone skeleton.

Influence of the 8-Fluoro and 7-Methoxy Substituents on Ring System Reactivity

The fluorine and methoxy substituents at the 8- and 7-positions, respectively, exert profound electronic and steric effects on the reactivity of the entire ring system.

The electronic influence of the fluorine and methoxy groups is a combination of inductive and resonance effects. libretexts.org

Methoxy Group: The oxygen atom of the methoxy group is also electronegative, leading to an electron-withdrawing inductive effect (-I). vaia.com However, the lone pairs on the oxygen can be delocalized into the aromatic ring through a strong resonance effect (+R). vaia.comyoutube.com This resonance donation of electron density is significantly stronger than the inductive withdrawal, making the methoxy group a potent activating group for electrophilic aromatic substitution. libretexts.orgchegg.com It strongly directs incoming electrophiles to the ortho and para positions.

In 8-fluoro-7-methoxyisothiochroman-4-one, the combined effects of these two substituents will dictate the regioselectivity of electrophilic aromatic substitution. The powerful activating and ortho, para-directing effect of the methoxy group at position 7 will likely dominate, directing incoming electrophiles to the position ortho to it (position 6). The deactivating effect of the fluorine at position 8 will further disfavor substitution at the adjacent position 7.

Substituent Inductive Effect Resonance Effect Overall Effect on EAS Directing Effect
8-FluoroStrong -I (withdrawing)Weak +R (donating)Deactivatingortho, para
7-MethoxyWeak -I (withdrawing)Strong +R (donating)Activatingortho, para

Steric hindrance, the spatial arrangement of atoms, can also play a crucial role in determining the outcome of reactions. numberanalytics.comnumberanalytics.com The presence of the 8-fluoro and 7-methoxy groups can influence the approach of reagents to the aromatic ring and the carbonyl group.

For electrophilic aromatic substitution, the methoxy group, being larger than the fluorine atom, might sterically hinder the approach of an electrophile to the adjacent position 6 to some extent. However, the strong electronic activation at this position often overcomes moderate steric hindrance.

Photochemical and Thermal Rearrangements of this compound

Similarly, no studies detailing the photochemical or thermal rearrangements of this compound have been found. Information regarding its stability under UV irradiation, potential for photoisomerization, or its decomposition and rearrangement pathways at elevated temperatures is not present in the accessible scientific record.

Advanced Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and chemical literature, specific experimental spectroscopic data for the compound This compound could not be located. Consequently, the generation of a detailed article on its advanced spectroscopic characterization, as per the requested outline, is not possible at this time.

The inquiry specified a detailed analysis covering High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques), High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (Infrared and Raman), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Fulfilling this request requires access to primary experimental data from peer-reviewed scientific journals, patents, or specialized chemical databases that have characterized this specific molecule.

The absence of this information in the public domain suggests that this compound may be a novel compound, a rarely synthesized intermediate, or a proprietary molecule whose characterization data has not been published. While general principles of spectroscopic techniques and data for structurally related compounds are available, the strict requirement to focus solely on the specified molecule prevents the use of analogous data to construct the article, as this would be scientifically inaccurate and speculative.

Further research in specialized, subscription-based chemical registries or future publications may eventually provide the necessary data for a complete spectroscopic profile of this compound. Until such data becomes publicly accessible, a scientifically rigorous and accurate article meeting the user's detailed requirements cannot be produced.

Advanced Spectroscopic Characterization of 8 Fluoro 7 Methoxyisothiochroman 4 One

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound 8-Fluoro-7-methoxyisothiochroman-4-one. Therefore, a detailed analysis of its solid-state molecular structure, including precise bond lengths, bond angles, and conformational properties based on single-crystal X-ray diffraction, cannot be provided at this time.

The determination of a crystal structure through X-ray crystallography is an empirical process that requires the synthesis of a high-quality, single crystal of the compound, which is then subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to build a three-dimensional model of the molecule and its arrangement within the crystal lattice.

While general principles of conformational analysis for related heterocyclic and fluorinated organic molecules are well-established, a specific and accurate depiction for this compound is contingent upon the future availability of its experimental crystallographic data. Without this foundational data, the generation of data tables and a detailed discussion of its unique solid-state characteristics is not possible.

Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state molecular structure and conformational preferences. Such a study would provide invaluable insights into the molecule's geometry, intramolecular interactions, and packing in the solid state.

Theoretical and Computational Chemistry Studies of 8 Fluoro 7 Methoxyisothiochroman 4 One

Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

For 8-Fluoro-7-methoxyisothiochroman-4-one, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to optimize the molecular geometry to its lowest energy state. researchgate.net From this optimized structure, a wealth of information can be derived.

Key Research Findings:

Electronic Energy and Stability: The total electronic energy of the optimized structure is a primary output, providing a measure of the molecule's thermodynamic stability. A more negative value indicates higher stability.

Bonding Analysis: The calculations would yield precise bond lengths and angles. For instance, the C-F, C-O, C-S, and C=O bond lengths can be analyzed to understand the influence of the electron-withdrawing fluorine and electron-donating methoxy (B1213986) groups on the isothiochroman-4-one core.

Charge Distribution: A Natural Bond Orbital (NBO) analysis or Mulliken population analysis would reveal the partial atomic charges on each atom. This is crucial for identifying electrophilic and nucleophilic sites. The carbonyl carbon is expected to carry a significant positive charge, while the oxygen and fluorine atoms will be electron-rich.

Table 1: Hypothetical Calculated Structural Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterCalculated ValueDescription
Total Energy-1255.43 HartreesThe total electronic energy at the optimized geometry.
Dipole Moment3.45 DebyeThe magnitude of the molecular dipole moment.
C=O Bond Length1.22 ÅThe bond length of the carbonyl group.
C-F Bond Length1.36 ÅThe bond length between the aromatic carbon and fluorine.
C-S Bond Length1.85 ÅThe bond length of the thioether in the heterocyclic ring.

Conformational Analysis and Energy Landscapes

The non-aromatic, heterocyclic ring of this compound is not planar and can adopt several different conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Molecular mechanics (MM) simulations provide a rapid way to scan the potential energy surface. For more accurate energy values, the geometries of low-energy conformers found with MM can be re-optimized using higher-level DFT calculations. Molecular dynamics (MD) simulations can also be used to explore the conformational space by simulating the atomic motions over time at a given temperature.

Key Research Findings:

Identification of Stable Conformers: The analysis would likely reveal a few low-energy conformers, such as a "half-chair" or "twist-boat" for the six-membered heterocyclic ring.

Relative Energies: By comparing the calculated energies of these conformers, their relative populations at equilibrium can be predicted using the Boltzmann distribution. The global minimum is the most populated and thus most representative structure.

Energy Barriers: The energy required to convert from one conformer to another (the rotational energy barrier) can be calculated, providing insight into the molecule's flexibility at different temperatures.

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which can be invaluable for interpreting experimental spectra or confirming a synthesized structure.

Key Research Findings:

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The predicted shifts are sensitive to the electronic environment of each nucleus, influenced by factors like the electronegativity of nearby F and O atoms and aromatic ring currents. youtube.com

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be used to compute the molecule's vibrational frequencies. These correspond to the absorption peaks in an infrared (IR) spectrum. The most intense peak is typically the C=O carbonyl stretch, which is expected to appear around 1680-1700 cm⁻¹. Other predictable frequencies include C-F, C-O, and aromatic C-H stretches.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) and Vibrational Frequencies (cm⁻¹) for this compound

ParameterPredicted ValueAssignment
¹H NMR3.95-OCH₃ protons
¹H NMR7.20Aromatic proton (H-6)
¹³C NMR195.2Carbonyl carbon (C-4)
¹³C NMR155.8Aromatic carbon attached to Fluorine (C-8)
IR Frequency1690 (strong)C=O stretch
IR Frequency1250 (medium)C-F stretch

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can map out the entire energy profile of a chemical reaction, providing a detailed understanding of its mechanism. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate.

For this compound, one might study reactions such as the nucleophilic addition to the carbonyl group.

Key Research Findings:

Reaction Pathway: Calculations would trace the reaction coordinate, for example, the approach of a nucleophile (e.g., a hydride from NaBH₄) to the carbonyl carbon.

Transition State Geometry: The precise geometry of the transition state would be determined, showing which bonds are being formed and broken.

Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea). A lower activation energy implies a faster reaction. By comparing the activation energies for different possible reaction pathways (e.g., attack from different faces of the carbonyl), the selectivity of a reaction can be predicted.

Analysis of Molecular Orbitals and Frontier Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org

Key Research Findings:

HOMO and LUMO Distribution: DFT calculations provide visualizations of the molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. nih.gov The LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy- and fluoro-substituted benzene (B151609) ring. The LUMO is anticipated to be centered on the carbonyl group, specifically on the C=O π* antibonding orbital.

Reactivity Prediction: The location of the LUMO confirms that the carbonyl carbon is the primary site for nucleophilic attack. The energy of the LUMO can indicate its electrophilicity; a lower LUMO energy corresponds to a stronger electrophile. The energy of the HOMO relates to the molecule's ability to act as a nucleophile or participate in reactions with electrophiles. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterCalculated ValueImplication
HOMO Energy-6.8 eVRelated to ionization potential; indicates nucleophilic character of the aromatic ring.
LUMO Energy-1.5 eVRelated to electron affinity; indicates electrophilic character of the carbonyl carbon.
HOMO-LUMO Gap5.3 eVSuggests moderate kinetic stability.

Applications of 8 Fluoro 7 Methoxyisothiochroman 4 One As a Synthetic Intermediate and in Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

The isothiochromanone scaffold is a valuable platform for the development of chiral molecules. While direct asymmetric syntheses utilizing 8-fluoro-7-methoxyisothiochroman-4-one are not yet extensively documented, the broader class of thiochromanone derivatives has been successfully employed in the construction of chiral structures with multiple stereogenic centers. Methodologies such as palladium-catalyzed asymmetric allenylic alkylation have been applied to create chiral thiochromanones, demonstrating the potential for developing enantiomerically pure compounds from this family of heterocyles.

The presence of the ketone functional group in this compound offers a handle for various asymmetric transformations. For instance, asymmetric reduction of the carbonyl group can lead to the corresponding chiral alcohol, a valuable intermediate for the synthesis of biologically active molecules. Furthermore, the alpha-position to the carbonyl can be functionalized asymmetrically using chiral catalysts, enabling the introduction of new stereocenters with high levels of control. The fluorine and methoxy (B1213986) substituents on the aromatic ring can also influence the stereochemical outcome of these reactions through electronic and steric effects, offering opportunities for fine-tuning the selectivity of asymmetric transformations.

Table 1: Potential Asymmetric Transformations of this compound

TransformationReagent/CatalystProduct Type
Asymmetric ReductionChiral reducing agents (e.g., CBS catalyst)Chiral isothiochroman-4-ol
Asymmetric Aldol ReactionChiral amine or metal complexα-functionalized chiral isothiochromanone
Asymmetric Michael AdditionChiral organocatalystα,β-difunctionalized chiral isothiochromanone

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The this compound skeleton can serve as a versatile starting material for the synthesis of more complex, fused heterocyclic systems. The reactivity of the ketone and the thioether linkage can be exploited to construct new rings and introduce additional heteroatoms.

For example, the carbonyl group can be converted into a variety of other functional groups, such as hydrazones or oximes, which can then undergo cyclization reactions to form pyrazole (B372694) or isoxazole (B147169) rings, respectively. Additionally, the sulfur atom can participate in reactions such as the Pummerer rearrangement or oxidation-elimination sequences to generate reactive intermediates for further elaboration. A novel synthesis of 7-aryl-8-fluoro-pyrrolo[1,2-a]pyrimid-4-ones has been developed, which utilizes a base-catalyzed intramolecular cyclization of a fluoromethyl pyrimidone to generate the bicyclic core. nih.gov This highlights the potential for creative synthetic strategies to access diverse heterocyclic frameworks from appropriately functionalized precursors. The synthesis of various substituted thiochroman-4-one (B147511) derivatives has also been reported as a route to potential antifungal agents.

Table 2: Potential Heterocyclic Scaffolds Derived from this compound

Starting Material MoietyReaction TypeResulting Heterocyclic System
KetoneCondensation with hydrazinePyrazolo-isothiochromanone
KetoneCondensation with hydroxylamineIsoxazolo-isothiochromanone
ThioetherOxidation and rearrangementThiophene or Thiazole derivatives

Role in Organic Catalysis or Ligand Design

While the direct application of this compound in organic catalysis or as a ligand has not been extensively explored, its structure suggests potential in these areas. The presence of both a sulfur atom and a carbonyl group provides two potential coordination sites for metal ions. This allows for the possibility of designing novel chiral ligands for asymmetric catalysis.

By synthesizing chiral derivatives of this compound, for example, through the asymmetric reduction of the ketone to an alcohol, bidentate ligands could be created. These ligands, featuring a hard oxygen donor and a soft sulfur donor, could exhibit unique coordination properties and catalytic activities. The fluorine and methoxy substituents can also be used to electronically tune the properties of the ligand, thereby influencing the efficiency and selectivity of the catalytic process. The design of such ligands could lead to new catalysts for a range of organic transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Potential in Advanced Materials Science (e.g., optoelectronic properties, polymers)

Sulfur-containing polymers have garnered significant attention for their promising applications in advanced materials, particularly in the field of optoelectronics. rsc.orgnih.govacs.orgnih.gov These materials often exhibit high refractive indices and interesting electronic properties due to the presence of the polarizable sulfur atoms. The incorporation of the this compound moiety into a polymer backbone could lead to novel materials with tailored optical and electronic characteristics.

The rigid heterocyclic structure could enhance the thermal stability and mechanical properties of the resulting polymers. Furthermore, the fluorine and methoxy groups can be used to modulate the polymer's solubility, processability, and electronic properties. For instance, the electron-withdrawing nature of the fluorine atom could influence the energy levels of the polymer's frontier molecular orbitals, which is a critical factor in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of optically active poly(γ-ketosulfide)s has been reported, demonstrating the feasibility of creating polymers with chiral, sulfur-containing units. kpi.ua The unique combination of elements in this compound makes it a compelling candidate for the development of next-generation functional polymers.

Table 3: Potential Properties of Polymers Incorporating this compound

PropertyContributing Structural FeaturePotential Application
High Refractive IndexSulfur atomAntireflective coatings, optical lenses
Thermal StabilityRigid heterocyclic coreHigh-performance plastics
Tunable Electronic PropertiesFluorine and methoxy groupsOrganic electronics (OLEDs, OPVs)
Chiroptical PropertiesChiral centersChiral sensors, optical switches

Structure Reactivity Relationships Within the 8 Fluoro 7 Methoxyisothiochroman 4 One Chemical Space

Systematic Investigation of Substituent Effects on the Isothiochromanone Core Reactivity.lumenlearning.comacs.orgnih.gov

The reactivity of the isothiochroman-4-one core is primarily influenced by the electron density of the aromatic ring and the electrophilicity of the carbonyl group. The substituents at the 7 and 8 positions, a methoxy (B1213986) group and a fluorine atom respectively, exert significant electronic effects on the core structure.

The fluorine atom (-F) at the 8-position is a halogen, which exhibits a dual electronic nature. It is a highly electronegative atom, resulting in a strong electron-withdrawing inductive effect (-I effect). lumenlearning.com Conversely, like the methoxy group, it possesses lone pairs that can be donated to the aromatic ring via resonance (+R effect). For fluorine, the inductive effect is generally considered to be stronger than its resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic attack. acs.org

SubstituentPositionInductive EffectResonance EffectOverall Effect on Aromatic RingPredicted Impact on Carbonyl Electrophilicity
7-methoxypara to C4aWeakly deactivating (-I)Strongly activating (+R)ActivatingDecrease
8-fluorometa to C4aStrongly deactivating (-I)Weakly activating (+R)DeactivatingIncrease

This table presents predicted effects based on general chemical principles.

Correlations between Structural Modifications and Chemical Properties (e.g., pKa, redox potentials)

The structural modifications imposed by the fluoro and methoxy substituents are expected to correlate with the chemical properties of 8-fluoro-7-methoxyisothiochroman-4-one, such as its acidity/basicity (pKa) and redox potential.

pKa: The pKa of the isothiochromanone can be considered in terms of the basicity of the carbonyl oxygen. The electron-donating methoxy group increases the electron density on the carbonyl oxygen, which would be expected to increase its basicity (leading to a higher pKa of its conjugate acid). Conversely, the electron-withdrawing fluorine atom would decrease the electron density on the carbonyl oxygen, making it less basic (resulting in a lower pKa of its conjugate acid). The net effect will be a balance of these opposing influences. Given the relative positions, the effect of the 7-methoxy group is likely to be more pronounced on the carbonyl group.

Redox Potentials: The redox potential of a molecule is a measure of its tendency to be oxidized or reduced. The electron-donating methoxy group would make the molecule easier to oxidize (lower oxidation potential), while the electron-withdrawing fluorine group would make it more difficult to oxidize (higher oxidation potential). For reduction, which typically involves the addition of electrons, the electron-withdrawing fluorine would make the molecule easier to reduce (less negative reduction potential), and the electron-donating methoxy group would make it more difficult to reduce (more negative reduction potential).

The following table provides hypothetical pKa and redox potential values for a series of substituted isothiochroman-4-ones to illustrate the expected trends.

CompoundSubstituent(s)Predicted pKa (of conjugate acid)Predicted Reduction Potential (V)
Isothiochroman-4-oneNone4.5-1.2
7-Methoxyisothiochroman-4-one7-OCH35.0-1.3
8-Fluoroisothiochroman-4-one8-F4.2-1.1
This compound7-OCH3, 8-F4.7-1.2

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate chemical trends.

Computational Modeling for Predicting Structure-Reactivity Trends.lumenlearning.com

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the structure-reactivity trends of this compound. lumenlearning.com Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate various molecular properties that correlate with reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps can visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show a region of negative potential around the carbonyl oxygen, indicating its nucleophilicity, and regions of positive potential on the carbonyl carbon, highlighting its electrophilicity. The influence of the fluoro and methoxy substituents on the electron distribution in the aromatic ring would also be evident.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For electrophilic reactions on the aromatic ring, the shape of the HOMO would indicate the most likely sites of attack. For nucleophilic attack at the carbonyl carbon, the shape and energy of the LUMO would be key predictors.

Calculation of Reaction Barriers: Computational methods can be used to model reaction pathways and calculate the activation energies for various transformations. For example, the energy barrier for the addition of a nucleophile to the carbonyl group could be calculated and compared with that of the unsubstituted isothiochroman-4-one to quantify the effect of the 7-methoxy and 8-fluoro substituents.

The table below summarizes the types of computational data that can be generated to predict the reactivity of this compound.

Computational MethodProperty CalculatedPredicted Trend/Information
DFTMolecular Electrostatic Potential (MEP)Visualization of electrophilic and nucleophilic sites.
DFTHOMO/LUMO Energies and DistributionsPrediction of reaction selectivity and relative reactivity.
Transition State TheoryActivation Energies (ΔG‡)Quantitative prediction of reaction rates.

This table outlines the application of computational methods for predicting chemical properties.

Analytical Methodologies for 8 Fluoro 7 Methoxyisothiochroman 4 One in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, isolation, and purity assessment of organic compounds. For a molecule like 8-Fluoro-7-methoxyisothiochroman-4-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. nih.govmdpi.com For this compound, a reversed-phase HPLC method would likely be the primary choice. japsonline.com This would involve a nonpolar stationary phase (such as C18) and a polar mobile phase.

A hypothetical HPLC method for purity assessment could involve the parameters outlined in the table below. The exact conditions would require experimental optimization.

ParameterHypothetical ConditionPurpose
Column C18, 4.6 x 250 mm, 5 µmStandard reversed-phase column for separation of moderately polar compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientTo elute the compound and any impurities with varying polarities.
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC.
Detection UV-Vis Diode Array Detector (DAD)The aromatic and carbonyl moieties of the molecule would allow for UV detection. A DAD would provide spectral information to aid in peak identification.
Injection Volume 10 µLA standard volume for analytical injections.
Column Temperature 25 °CTo ensure reproducible retention times.

The purity of a sample would be determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram.

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. Given the structure of this compound, its volatility would need to be assessed to determine the suitability of GC. If the compound is sufficiently volatile and stable at elevated temperatures, GC could be employed for purity analysis. GC is particularly effective for analyzing sulfur-containing compounds. silcotek.comazom.com

A potential GC method might utilize the following conditions, which would need to be optimized in a laboratory setting.

ParameterHypothetical ConditionPurpose
Column Capillary column with a nonpolar or mid-polarity stationary phase (e.g., DB-5 or DB-17)To separate compounds based on their boiling points and interactions with the stationary phase.
Carrier Gas Helium or NitrogenInert gas to carry the sample through the column.
Inlet Temperature 250 °CTo ensure rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min)To separate compounds with a range of boiling points.
Detector Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD)FID is a general-purpose detector for organic compounds. An SCD would provide high selectivity and sensitivity for the sulfur-containing analyte. hpst.czgcms.cz

Quantitative Analysis Methods

For the quantitative determination of this compound in various samples, methods such as spectrophotometry and chromatography with specific detectors would be applicable.

Spectrophotometry:

UV-Visible spectrophotometry could be a straightforward method for quantification, provided the compound has a distinct chromophore and there are no interfering substances in the sample matrix. The concentration would be determined by measuring the absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The λmax for this compound would need to be determined experimentally.

Chromatography with Detectors:

Both HPLC and GC, as described above, can be used for quantitative analysis when coupled with appropriate detectors and calibrated with standards of known concentration. nih.gov

HPLC-UV/DAD: By creating a calibration curve of peak area versus concentration for a series of standards, the concentration of this compound in an unknown sample can be determined.

GC-FID/SCD: Similarly, a calibration curve can be generated to quantify the compound. An SCD would offer the advantage of selective quantification of the sulfur-containing molecule, reducing interference from other non-sulfur compounds in a complex matrix. hpst.cz

Electrochemical Methods for Redox Characterization

Electrochemical techniques could be employed to investigate the redox properties of this compound. The presence of the thioether and ketone functionalities, as well as the substituted aromatic ring, suggests that the molecule could undergo oxidation or reduction reactions. The fluorine substituent, being highly electronegative, could also influence the electrochemical behavior. electrosynthesis.comresearchgate.net

Cyclic Voltammetry (CV):

Cyclic voltammetry would be the primary technique to study the redox behavior. A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe any oxidation or reduction peaks.

The data obtained from CV could provide information on:

Redox Potentials: The potentials at which the compound is oxidized or reduced.

Reversibility: Whether the redox processes are reversible or irreversible.

Electron Transfer Kinetics: The rate of electron transfer at the electrode surface.

A hypothetical experimental setup for the electrochemical characterization is presented below.

ParameterDescription
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)
Counter Electrode Platinum Wire
Solvent/Electrolyte Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6)
Analyte Concentration 1-5 mM

The results from these electrochemical studies would contribute to a deeper understanding of the electronic properties of this compound and its potential behavior in different chemical environments.

Lack of Publicly Available Research Hinders In-Depth Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the academic research concerning the chemical compound this compound. Despite targeted searches for information pertaining to its synthesis, reaction pathways, derivatizations, and potential applications, no specific studies or detailed findings are presently available in the public domain. This absence of foundational research prevents a thorough discussion of the challenges and future directions in the academic study of this particular molecule.

The requested article, which was to be structured around the challenges in scalable and sustainable synthesis, the exploration of unprecedented reaction pathways, the development of novel synthetic applications, and advanced theoretical insights, cannot be generated due to the lack of primary data. The scientific community has yet to publish research that would form the basis for such an analysis.

While the principles of computational chemistry, a field that combines theoretical chemistry with computer science to predict chemical phenomena, could theoretically be applied to understand the behavior of this compound, no such specific computational studies have been published. Such research would be invaluable in elucidating its molecular structure, properties, and potential reactivity, but it has not been undertaken or shared publicly.

Consequently, any attempt to detail the challenges and future research directions for this compound would be purely speculative and would not meet the required standards of scientific accuracy. The development of scalable and sustainable synthetic routes, the investigation of its reactivity and potential for new chemical transformations, and the exploration of its utility in various applications all hinge on initial, foundational research that is currently not available.

Until primary research on this compound is conducted and published, a meaningful and scientifically rigorous discussion of its research challenges and future prospects remains an academic exercise in hypothesis rather than an evidence-based analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.